molecular formula C9H13NO B8740141 2-(2-Methylpyridin-3-yl)propan-2-ol

2-(2-Methylpyridin-3-yl)propan-2-ol

Cat. No.: B8740141
M. Wt: 151.21 g/mol
InChI Key: CKYWEENYFPFEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyridin-3-yl)propan-2-ol, with the CAS number 780800-92-2, is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . As a pyridine derivative bearing a tertiary alcohol functional group, it serves as a versatile synthetic intermediate and valuable building block in organic chemistry and medicinal chemistry research . Researchers utilize this compound in the development of novel molecular structures, where its specific stereochemistry and functional groups can be critical for modulating the properties and activity of target molecules. The compound is classified as a dangerous good, and appropriate safety protocols must be followed during handling . This product is intended for research and further manufacturing applications only. It is strictly not for medicinal, diagnostic, or human use.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-methylpyridin-3-yl)propan-2-ol

InChI

InChI=1S/C9H13NO/c1-7-8(9(2,3)11)5-4-6-10-7/h4-6,11H,1-3H3

InChI Key

CKYWEENYFPFEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(C)(C)O

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
2-(2-Methylpyridin-3-yl)propan-2-ol serves as an important intermediate in organic synthesis. It is utilized in the production of various complex organic compounds, particularly those involving heterocycles. The compound's structure allows it to participate in multiple reactions, including Friedel-Crafts acylation and alkylation processes, which are essential for creating more intricate molecular architectures .

Reactivity Studies
The compound has been studied for its reactivity with electrophiles and nucleophiles. For instance, it can undergo oxidation to yield ketones or aldehydes or be reduced to form amines or alcohols, showcasing its versatility in synthetic pathways .

Reaction TypeProduct TypeExample Reaction Conditions
OxidationKetones/AldehydesReaction with oxidizing agents under controlled conditions
ReductionAlcohols/AminesTreatment with reducing agents like lithium aluminum hydride
AlkylationAlkylated DerivativesFriedel-Crafts reaction conditions involving Lewis acids

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study: Anticancer Activity
A notable case study investigated the compound's effects on MDA-MB-231 breast cancer cells. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment. The study highlighted the need for further investigation into the mechanisms of action and efficacy in vivo.

Medicinal Applications

Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development aimed at treating various diseases. Ongoing research focuses on optimizing its pharmacological properties and understanding its mechanism of action .

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or receptors that play a critical role in disease progression. Detailed studies are necessary to elucidate these pathways fully and assess the compound's therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences between 2-(2-Methylpyridin-3-yl)propan-2-ol and related compounds:

Compound Name Pyridine Substituents Alcohol Type Key Functional Groups CAS/References
This compound 2-Methyl at C2, propan-2-ol at C3 Tertiary alcohol Pyridine, tertiary hydroxyl Not explicitly provided
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol 2-Chloro, 5-methyl at C3 Propargyl alcohol Chlorine, alkyne, primary OH
3-(2-Aminopyridin-3-yl)propan-1-ol 2-Amino at C2 Primary alcohol Amino group, primary OH
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol Quinoline core, 6-chloro, 3-amino Tertiary alcohol Quinoline, chloro, amino
1-(2-Methylpyridin-3-yl)ethanone 2-Methyl at C2, acetyl at C3 Ketone Pyridine, acetyl group 1721-12-6
Key Observations:

Alcohol Type: The tertiary alcohol in this compound may reduce water solubility compared to primary alcohols (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) but enhance steric hindrance, affecting binding interactions .

Substituent Effects: The 2-methyl group on the pyridine ring may donate electron density via inductive effects, altering the reactivity of the pyridine nitrogen.

Core Heterocycle: Derivatives like 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol (reproxalap) demonstrate the pharmacological relevance of tertiary alcohols in drug design, though quinoline-based systems differ in aromaticity and bioavailability compared to pyridines .

Pharmacological Potential:
  • Adrenoceptor Binding: Propanol derivatives in exhibit α1-, α2-, and β1-adrenoceptor affinity, implying that the hydroxyl and pyridine groups are critical for receptor interactions . The tertiary alcohol in this compound may sterically hinder binding compared to primary alcohol analogs.
  • Spasmolytic Activity: Compounds like (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () demonstrate spasmolytic effects, which could be modulated by pyridine substitution patterns .

Physicochemical Properties (Theoretical)

Property This compound 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol 3-(2-Aminopyridin-3-yl)propan-1-ol
Water Solubility Low (tertiary alcohol) Moderate (primary OH, polar chloro group) High (primary OH, amino group)
LogP (Predicted) ~1.5–2.0 ~1.8–2.3 ~0.5–1.0
Hydrogen Bond Acceptors 2 (pyridine N, OH) 3 (pyridine N, OH, Cl) 3 (pyridine N, OH, NH2)

Q & A

Q. What protocols mitigate interference from matrix effects in chromatographic analysis of complex mixtures?

  • Methodological Answer : Use matrix-matched calibration standards and isotope-labeled internal standards (e.g., 13C^{13}C-labeled propan-2-ol). For HPLC, gradient elution with a buffer (e.g., 0.1% formic acid) improves peak resolution in biological or environmental samples .

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